molecular formula C11H15NO B043906 (R)-(+)-1-Benzyl-3-pyrrolidinol CAS No. 101930-07-8

(R)-(+)-1-Benzyl-3-pyrrolidinol

Cat. No.: B043906
CAS No.: 101930-07-8
M. Wt: 177.24 g/mol
InChI Key: YQMXOIAIYXXXEE-NSHDSACASA-N
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Description

®-(+)-1-Benzyl-3-pyrrolidinol is a chiral compound with a pyrrolidine ring substituted with a benzyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1-Benzyl-3-pyrrolidinol typically involves the reduction of the corresponding ketone or the asymmetric hydrogenation of the pyrrolidine ring. One common method is the reduction of 1-benzyl-3-pyrrolidinone using a chiral catalyst to achieve the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium.

Industrial Production Methods

In an industrial setting, the production of ®-(+)-1-Benzyl-3-pyrrolidinol may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-(+)-1-Benzyl-3-pyrrolidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced further to remove the hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: 1-Benzyl-3-pyrrolidinone

    Reduction: 1-Benzylpyrrolidine

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Chiral Building Block in Asymmetric Synthesis

(R)-(+)-1-Benzyl-3-pyrrolidinol serves as a crucial chiral building block in asymmetric synthesis. Its unique structure allows for the creation of various complex organic molecules, particularly in the pharmaceutical industry. The compound is often utilized in the synthesis of other biologically active compounds due to its ability to introduce chirality into synthetic pathways.

Ligand in Catalytic Reactions

This compound acts as an effective ligand in catalytic reactions, enhancing the selectivity and efficiency of various chemical processes. Its hydroxyl group and chiral center contribute to its binding affinity with metal catalysts, making it valuable in transition metal-catalyzed reactions.

Biological Applications

Potential Biological Activity

Research has indicated that this compound may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry. Studies have focused on its potential as a precursor for bioactive molecules, which could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes or receptors. The compound's hydroxyl group plays a vital role in modulating biological pathways by either inhibiting or activating specific enzymes, thereby influencing physiological effects.

Medicinal Applications

Therapeutic Properties

The compound has been explored for its potential therapeutic properties, particularly in synthesizing pharmaceutical compounds. Its role as an intermediate in drug development is significant, as it can lead to the creation of new medications targeting various health conditions .

Case Studies

Several studies have highlighted the synthesis and application of this compound in drug discovery:

  • Synthesis of Bioactive Molecules : A study demonstrated the use of this compound in synthesizing novel analgesics, showcasing its potential in pain management therapies .
  • Anticancer Research : Another research project investigated its derivatives for anticancer activity, indicating that modifications to the benzyl group could enhance efficacy against specific cancer cell lines .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized for producing fine chemicals and as an intermediate in synthesizing complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile component in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of ®-(+)-1-Benzyl-3-pyrrolidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-pyrrolidinone: The ketone analog of ®-(+)-1-Benzyl-3-pyrrolidinol.

    1-Benzylpyrrolidine: The fully reduced analog without the hydroxyl group.

    Pyrrolidine: The parent compound without any substituents.

Uniqueness

®-(+)-1-Benzyl-3-pyrrolidinol is unique due to its chiral center and the presence of both a benzyl group and a hydroxyl group

Biological Activity

Bredinin 5'-monophosphate (breMP) is a derivative of bredinin, an immunosuppressive drug used primarily in Japan. This compound has garnered attention for its selective inhibition of mammalian DNA polymerases, particularly DNA polymerase alpha (pol. α) and beta (pol. β), which play crucial roles in DNA synthesis and repair processes. This article explores the biological activity of breMP, detailing its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Bredinin itself does not exhibit significant inhibitory effects on DNA polymerases; however, breMP acts as a potent inhibitor in vitro. Research indicates that breMP selectively inhibits pol. α and pol. β at concentrations as low as 7 μg/ml . The inhibition mechanisms differ between the two polymerases:

  • Pol. α : BreMP competes with the substrate and acts non-competitively with the template-primer.
  • Pol. β : BreMP competes with both the substrate and the template-primer, suggesting a more complex interaction .

The selective inhibition by breMP indicates its potential as a targeted therapeutic agent, particularly in conditions where modulation of DNA synthesis is beneficial.

Biological Activity Overview

The biological activities associated with bredinin and its monophosphate form extend beyond DNA polymerase inhibition. Bredinin has demonstrated antiviral properties, particularly against RNA viruses such as respiratory syncytial virus (RSV) and hepatitis C virus . The active metabolite breMP is believed to mimic the transition state of inosine monophosphate dehydrogenase (IMPDH), further contributing to its antiviral effects .

Inhibition Studies

A series of studies have characterized the inhibitory effects of breMP on mammalian DNA polymerases:

  • Study 1 : Horie et al. (1998) reported that breMP inhibited pol. α at concentrations below 7 μg/ml, while pol. β required higher concentrations for significant inhibition .
  • Study 2 : Further investigations into pol. β revealed that breMP's binding was restricted to the catalytic domain, highlighting its specificity in targeting enzyme activity .

Antiviral Activity

Bredinin has shown efficacy against various RNA viruses:

  • Efficacy against RSV : Bredinin exhibited an EC50 value in the submicromolar range against RSV strains, indicating strong antiviral potential .
  • Synergistic Effects : The combination of bredinin with interferon-alpha (IFN-α) showed enhanced antiviral activity against bovine viral diarrhea virus (BVDV), suggesting potential for combination therapies .

Data Table: Summary of Biological Activities

Activity TypeCompoundTargetEC50 ValueNotes
DNA Polymerase InhibitionBredinin 5'-monophosphatePol. α<7 µg/mlSelective inhibition
Pol. β7 µg/mlCompetes with substrate and template-primer
Antiviral ActivityBredininRSVSubmicromolar rangeEffective against multiple strains
Hepatitis C VirusNot specifiedPotential for therapeutic use

Properties

IUPAC Name

(3S)-1-benzylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMXOIAIYXXXEE-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101385-90-4
Record name (3S)-1-(Phenylmethyl)-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101385-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

The culture of the recombinant Escherichia coli HB101(pNTDRG1) as obtained in Example 8 was subjected to ultrasonic cell disruption using SONIFIRE 250 (product of BRANSON). To 20 ml of this cell disruption fluid, there were added 2 g of glucose, 1 mg of NAD and 1 g of N-benzyl-3-pyrrolidinone. This reaction mixture was stirred at 30° C. for 18 hours under a nitrogen atmosphere while adjusting the pH to 6.5 by adding 5 M hydrochloric acid and sodium hydroxide solution. After completion of the reaction, 2 ml of 5 M sodium hydroxide solution was added, and this reaction mixture was extracted with toluene. The solvent was then removed from the extract by an evaporator, and the extract was analyzed. Then, N-benzyl-3-pyrrolidinol was obtained in 96% yield. The N-benzyl-3-pyrrolidinol formed on that occasion was the R form with an optical purity of 99.9% ee.
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Synthesis routes and methods II

Procedure details

It has been found that alkane-degrading microorganisms are excellent biocatalysts for the hydroxylation of N-benzylpyrrolidine to optically active N-benzyl-3-hydroxy-pyrrolidine. Examples are bacteria degrading n-alkane containing 4 or more C-atoms. By screening with a microtiter plate, 25 of a set of 70 strains degrading n-hexane, n-octane, n-decane, or n-dodedane, were found to be able to catalyse this hydroxylation (example 5). The enantioselectivity and relative activity of 14 selected alkane-degrading strains are shown in table 3 (example 6). Hydroxylation of N-benzylpyrrolidine with Pseudomonas putida P1 gave (R)-N-benzyl-3-hydroxypyrrolidine in 62% e.e.; hydroxylation of N-benzylpyrrolidine with the isolate HXN-1100 gave (R)-N-benzyl-3-hydroxypyrrolidine in 70% e.e.; surprisingly, hydroxylation of N-benzylpyrrolidine with the isolate HXN-200 gave (S)-N-benzyl-3-hydroxypyrrolidine in 53% e.e. (Pseudomonas putida P1 was isolated with n-octane as carbon source by van Beilen, J., ETH Zurich; the isolates HXN-1100 and HXN-200 were isolated with n-hexane as carbon source by Engesser, K.-H. and Plaggemeier, Th., University of Stuttgart; all these strains are in the strain collection of institute of Biotechnology, ETH Zurich).
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Synthesis routes and methods III

Procedure details

The enantiomeric excess (e.e.) of N-benzyl-3-hydroxy-pyrrolidine was measured by analytical HPLC with a chiral column [Chiracel OB-H (Daicel), 250 mm×4.6 mm; eluent: hexane/isopropanol (98:2); flow rate: 0.5 ml/min; detection wavelength: 210 nm; retention times: min for the (R)-form and 43.5 min for the (S)-form]. N-benzyl-3-hydroxy-pyrrolidine obtained from the hydroxylation of N-benzylpyrrolidine catalysed by Pseudomonas oleovorans GPo1 has 52% e.e. (R).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (R)-(+)-1-Benzyl-3-pyrrolidinol's stereochemistry in the context of YM-09730's calcium antagonist activity?

A: this compound is a crucial chiral building block in synthesizing the four stereoisomers of YM-09730 []. The research demonstrates that the stereochemistry at both the 1,4-dihydropyridine (DHP) ring and the pyrrolidine ring significantly influences the compound's potency as a calcium antagonist. Specifically, the (S,S)-isomer (3a), containing the (S)-configuration at both the DHP C4 and pyrrolidine C3, exhibits the highest potency and longest duration of action []. This highlights the importance of stereochemical configuration in achieving optimal biological activity. The (R,S)-isomer, formed by reacting (-)-5-(methoxycarbonyl)-2, 6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with this compound, was found to be the least potent of the four isomers []. This emphasizes the impact of chirality on the interaction of these compounds with their biological targets.

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